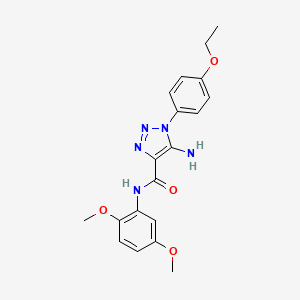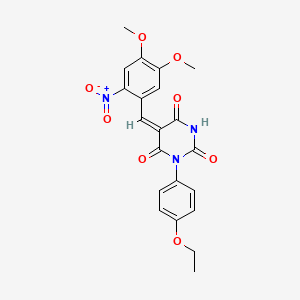![molecular formula C26H24N2O8 B4960052 1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate](/img/structure/B4960052.png)
1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a type of glutamate receptor antagonist that is used in the synthesis of various drugs.
Mechanism of Action
The mechanism of action of 1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate involves the inhibition of glutamate receptors. Glutamate is an important neurotransmitter in the central nervous system that is involved in various physiological processes. Glutamate receptors are a type of ionotropic receptor that is activated by glutamate. By inhibiting glutamate receptors, 1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate can modulate the activity of glutamate in the central nervous system.
Biochemical and Physiological Effects:
1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate has several biochemical and physiological effects. This compound can modulate the activity of glutamate in the central nervous system, which can affect various physiological processes. Glutamate is involved in the regulation of synaptic plasticity, learning, and memory. By inhibiting glutamate receptors, 1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate can modulate these processes.
Advantages and Limitations for Lab Experiments
1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate has several advantages for lab experiments. This compound is a potent and selective glutamate receptor antagonist that can be used to study the role of glutamate receptors in various physiological processes. Additionally, this compound is relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation of this compound is that it may have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate. One direction is the development of new drugs that target glutamate receptors for the treatment of various neurological disorders. Another direction is the study of the role of glutamate receptors in various physiological processes, such as synaptic plasticity and learning and memory. Additionally, the use of this compound in combination with other drugs may provide insights into the mechanisms of action of these drugs.
Synthesis Methods
The synthesis of 1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate is a complex process involving several steps. The first step involves the protection of the glutamic acid side chain with a benzyl group. The second step involves the coupling of the protected glutamic acid with 4-nitrophenylalanine. The third step involves the deprotection of the benzyl group, followed by the coupling of the resulting compound with benzyloxycarbonyl chloride. The final step involves the deprotection of the benzyloxycarbonyl group, resulting in the formation of 1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate.
Scientific Research Applications
1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate has several potential applications in scientific research. This compound is a type of glutamate receptor antagonist that can be used to study the role of glutamate receptors in various physiological processes. It can also be used to study the mechanisms of action of various drugs that target glutamate receptors. Additionally, this compound can be used to develop new drugs that target glutamate receptors for the treatment of various neurological disorders.
properties
IUPAC Name |
1-O-benzyl 5-O-(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)pentanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O8/c29-24(36-22-13-11-21(12-14-22)28(32)33)16-15-23(25(30)34-17-19-7-3-1-4-8-19)27-26(31)35-18-20-9-5-2-6-10-20/h1-14,23H,15-18H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOYQRYPDAGFAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-benzyl 5-O-(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)pentanedioate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4959975.png)
![2-fluoro-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4959979.png)


![5-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4959983.png)
![3,3,7,8-tetramethyl-11-[4-(trifluoromethoxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4959989.png)
![2-bromo-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4959998.png)
![5-(2,6-dichlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4960001.png)
![1,4-phenylene bis[2-(4-acetylphenyl)-1,3-dioxo-5-isoindolinecarboxylate]](/img/structure/B4960009.png)
![N-[4-(methylthio)benzyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B4960020.png)
![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-(3-phenylpropyl)-1,3-benzoxazole](/img/structure/B4960034.png)
![N-(2-fluoro-4-{[(3-hydroxypropyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4960038.png)
![5-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4960048.png)
